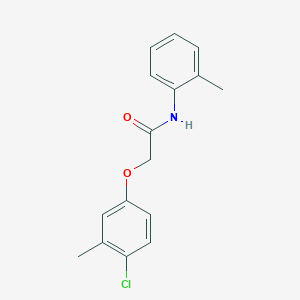
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research applications. It is a member of the fibric acid class of drugs that are commonly used for the treatment of hyperlipidemia and dyslipidemia. Clofibric acid has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
Clofibric acid exerts its effects through the activation of PPARs. PPARs are transcription factors that bind to specific DNA sequences and regulate the expression of target genes. Clofibric acid binds to the ligand-binding domain of PPARs, inducing a conformational change that allows the receptor to bind to DNA and activate gene transcription. The activation of PPARs by 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid leads to the upregulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce plasma triglyceride levels, increase high-density lipoprotein cholesterol levels, and decrease low-density lipoprotein cholesterol levels. Clofibric acid has also been shown to improve insulin sensitivity, reduce inflammation, and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
Clofibric acid has several advantages for lab experiments. It is readily available and can be easily synthesized. It has a well-established mechanism of action and has been extensively studied in vitro and in vivo. However, 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid also has some limitations. It is a non-specific activator of PPARs, which can lead to off-target effects. It can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid. One area of research is the identification of novel PPAR ligands that have improved specificity and reduced toxicity compared to 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid. Another area of research is the development of new therapeutic applications for 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid, such as the treatment of metabolic disorders and inflammation. Additionally, the use of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid in combination with other drugs or therapies is an area of active research.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid involves the reaction between 4-chloro-3-methylphenol and 2-methylphenylacetyl chloride in the presence of an acid catalyst. The resulting product is then treated with aqueous sodium hydroxide to form the final compound. The yield of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid synthesis can be improved by using different reaction conditions and purification methods.
科学研究应用
Clofibric acid has been extensively used in scientific research applications due to its ability to activate peroxisome proliferator-activated receptors (PPARs). PPARs are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. Clofibric acid has been shown to activate PPARα and PPARγ, leading to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-15(11)18-16(19)10-20-13-7-8-14(17)12(2)9-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGECYCVPIEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

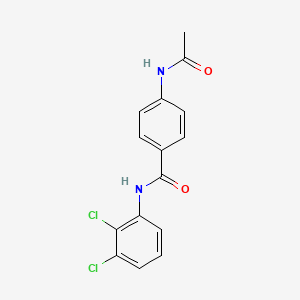
![3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5859168.png)
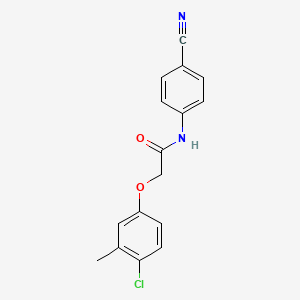

![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)
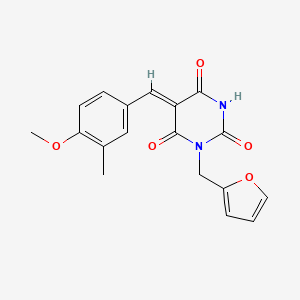
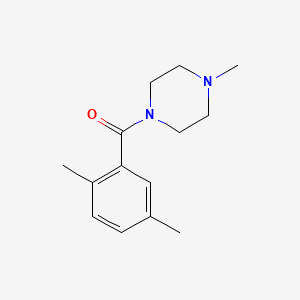
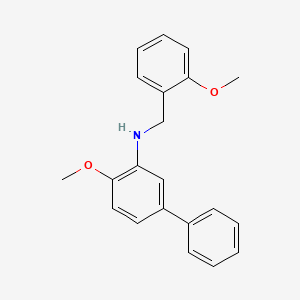

![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)
![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)
